8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-8-azabicyclo[321]oct-2-ene is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, including the formation of the bicyclic core and the subsequent attachment of the thiazole and pyrrole moieties. Common synthetic routes may include:
Formation of the Bicyclic Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and high temperatures.
Attachment of Thiazole and Pyrrole Moieties: This step may involve the use of coupling reactions, such as Suzuki or Heck reactions, to attach the thiazole and pyrrole groups to the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole and pyrrole moieties, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used in the production of specialty chemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-8-azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core structure but differ in the attached functional groups.
Thiazole-containing compounds: These compounds contain the thiazole moiety and may exhibit similar chemical reactivity.
Pyrrole-containing compounds: These compounds contain the pyrrole moiety and may have similar biological activities.
Uniqueness
The uniqueness of 8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene lies in its combination of the bicyclic core with the thiazole and pyrrole moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-11-14(21-16(17-11)18-9-2-3-10-18)15(20)19-12-5-4-6-13(19)8-7-12/h2-5,9-10,12-13H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMKUKDKUHOGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3C4CCC3C=CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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